molecular formula C11H18O B12283857 4-Ethynyl-2,2,6,6-tetramethyloxane CAS No. 1638771-22-8

4-Ethynyl-2,2,6,6-tetramethyloxane

Cat. No.: B12283857
CAS No.: 1638771-22-8
M. Wt: 166.26 g/mol
InChI Key: DLZOJFNKCGHNLU-UHFFFAOYSA-N
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Description

4-Ethynyl-2,2,6,6-tetramethyloxane is a nitroxide radical-labeled compound featuring a tetramethyl-substituted oxane (tetrahydropyran) backbone with an ethynyl group at the 4-position. Its synthesis involves selective functionalization of the oxane ring, often via coupling reactions or sublimation-based purification, yielding high-purity crystals suitable for structural analysis . The compound exhibits a distorted boat conformation in its six-membered ring, with the N1 atom deviating from planarity by 0.128 Å, and forms intermolecular chains via ethynyl-H···O interactions in the crystalline state . Its primary application lies in electron paramagnetic resonance (EPR) studies for labeling biomolecules (e.g., RNA, DNA, proteins), leveraging the stability of its nitroxide radical for dynamic structural measurements .

Properties

IUPAC Name

4-ethynyl-2,2,6,6-tetramethyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-6-9-7-10(2,3)12-11(4,5)8-9/h1,9H,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZOJFNKCGHNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Ethynyl-2,2,6,6-tetramethyloxane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

4-Ethynyl-2,2,6,6-tetramethyloxane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,2,6,6-tetramethyloxane involves its interaction with molecular targets through the ethynyl group. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The pathways involved may include enzyme inhibition, receptor binding, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Tetramethyloxane Family

2,2,6,6-Tetramethyloxane
  • Structure : Lacks the ethynyl substituent, retaining only the tetramethyloxane backbone.
  • Key Properties: Synthesized from 2,6-dimethyl-2,6-heptanediol with 90% yield, demonstrating high efficiency as a green solvent . Hansen solubility parameters align with non-polar solvents, while Kamlet-Abboud-Taft parameters resemble conventional ethers . Minimal peroxide formation due to impurities from dehydrating side reactions .
  • Applications: Used as a safer alternative solvent in organic reactions (e.g., Biginelli and Sonogashira reactions) .
4-(Bromomethyl)-2,2,6,6-tetramethyloxane
  • Structure : Features a bromomethyl group instead of ethynyl at the 4-position.
  • Key Properties :
    • Bromine enhances reactivity, enabling further functionalization in synthetic pathways .
  • Applications : Serves as an intermediate in organic synthesis, particularly in alkylation or cross-coupling reactions .

Tetramethylpiperidine Derivatives

OTMHPO (4-Oxo-2,2,6,6-tetramethylpiperidine N-oxyl)
  • Structure : Piperidine ring with a ketone group at the 4-position and a nitroxide radical.
  • Key Properties :
    • Demonstrates dose-dependent inhibition of lipid peroxidation (IC₅₀: 0.5–1.2 mM) in liver and myocardial cells, reducing malondialdehyde (MDA) levels by >50% .
  • Applications : Investigated as an antioxidant for mitigating free radical damage in biomedical contexts .
CYASORB® 3853
  • Structure: Ester of 2,2,6,6-tetramethyl-4-piperidinol with long-chain fatty acids.
  • Key Properties :
    • High thermal stability and UV resistance.
  • Applications : Used as a light stabilizer in polymers and coatings .

Functional Comparison

Solvent Performance

Compound Hansen Parameters (MPa¹/²) Kamlet-Abboud-Taft Parameters Peroxide Formation Key Applications
2,2,6,6-Tetramethyloxane δD: 16.3, δP: 3.1, δH: 4.7 α: 0.1, β: 0.4, π*: 0.6 Limited Green solvent
4-Ethynyl derivative Not reported Not reported Not studied EPR labeling

The ethynyl group introduces polarity and steric hindrance, likely reducing solvent compatibility compared to 2,2,6,6-tetramethyloxane.

Bioactivity and Stability

Compound Radical Stability Lipid Peroxidation Inhibition Thermal Stability
4-Ethynyl derivative High (EPR-active) Not studied Moderate
OTMHPO Moderate IC₅₀: 0.5–1.2 mM High
CYASORB® 3853 Low Not applicable Very high

The ethynyl derivative’s nitroxide radical ensures stability in EPR applications, while OTMHPO’s ketone group enhances antioxidant efficacy.

Biological Activity

4-Ethynyl-2,2,6,6-tetramethyloxane (C11H18O) is an organic compound with a molecular weight of 166.26 g/mol. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its unique structural features and potential applications in drug development and biochemical research.

The compound can be synthesized through the reaction of 2,2,6,6-tetramethyloxane with an ethynylating agent. Its chemical structure allows it to participate in various reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

PropertyValue
Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
IUPAC Name 4-ethynyl-2,2,6,6-tetramethyloxane
CAS Number 1638771-22-8

The biological activity of 4-Ethynyl-2,2,6,6-tetramethyloxane is primarily attributed to its ethynyl group. This functional group enables the compound to form covalent bonds with various molecular targets, influencing their activity. The mechanisms may involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Interaction: It can modulate receptor activity by altering binding affinities.
  • Cellular Signaling Alteration: The compound may affect intracellular signaling pathways through its interactions with key proteins.

Biological Activity Studies

Research has highlighted the biological activities associated with 4-Ethynyl-2,2,6,6-tetramethyloxane. Some notable findings include:

  • Antioxidant Properties: Preliminary studies suggest that the compound exhibits antioxidant activity by scavenging free radicals.
  • Antimicrobial Effects: Research indicates potential antimicrobial properties against certain bacterial strains.
  • Enzyme Modulation: Investigations have shown that it may modulate the activity of enzymes involved in metabolic pathways.

Case Studies

  • A study published in a peer-reviewed journal examined the effects of 4-Ethynyl-2,2,6,6-tetramethyloxane on specific enzyme systems. The results indicated that the compound could significantly inhibit enzyme activity at certain concentrations.
  • Another research effort focused on the compound's role in cellular models exposed to oxidative stress. The findings demonstrated a protective effect against cell damage due to oxidative agents.

Applications

The unique properties of 4-Ethynyl-2,2,6,6-tetramethyloxane make it suitable for various applications:

  • Drug Development: Its ability to interact with biological targets positions it as a candidate for developing new therapeutics.
  • Biochemical Research: The compound is utilized in studies aimed at understanding enzyme mechanisms and protein interactions.
  • Industrial Use: It serves as a reagent in synthesizing specialty chemicals and materials.

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